molecular formula C28H15N9Na2O16S2 B3430144 Acid Brown 75 CAS No. 8011-86-7

Acid Brown 75

Cat. No.: B3430144
CAS No.: 8011-86-7
M. Wt: 843.6 g/mol
InChI Key: SKCQDFLBBMGDPT-UHFFFAOYSA-L
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Description

Acid Brown 75 is a dark red light brown dye . It is applied to wool, polyamide fiber dyeing, and can also be used for leather color .


Synthesis Analysis

The synthesis of this compound involves the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in weak alkali conditions. This is coupled with resorcinol and 2-Amino-4,6-dinitrophenol diazo, again in weak alkali conditions. The product from this reaction is then coupled with diazo of 4-Nitrobenzenamine in weak inorganic acid .


Molecular Structure Analysis

The molecular structure of this compound belongs to the trisazo class . The molecular formula is C28H15N9Na2O16S2 and the molecular weight is 843.58 .


Chemical Reactions Analysis

A study on the adsorption of this compound by surface modified granules developed from coal fly ash showed clear variation in the components in the dye composition . The study used fixed-bed column mode for the investigation .


Physical and Chemical Properties Analysis

This compound is a gray-white powder (granule) with a little odor . It is not poisonous . The density is 1.31-1.34 . It is soluble in benzene, boluene, chloroform, CS2, CH2Cl2 acetone, ethyl acetate, but hardly soluble in alcohol, and insoluble in water, gasoline, acid/alkali with lower concentration .

Safety and Hazards

Acid Brown 75 can cause serious eye irritation . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

CAS No.

8011-86-7

Molecular Formula

C28H15N9Na2O16S2

Molecular Weight

843.6 g/mol

IUPAC Name

disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2

InChI Key

SKCQDFLBBMGDPT-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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